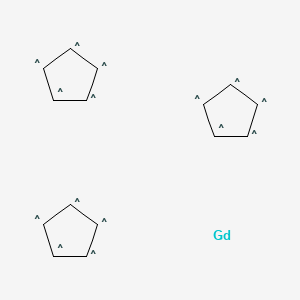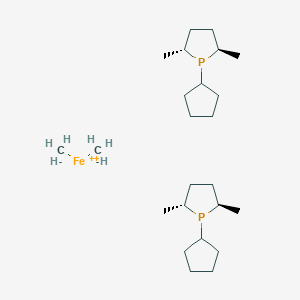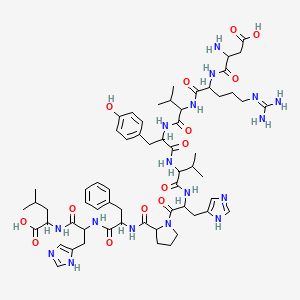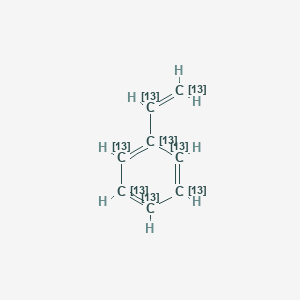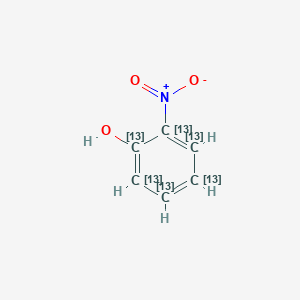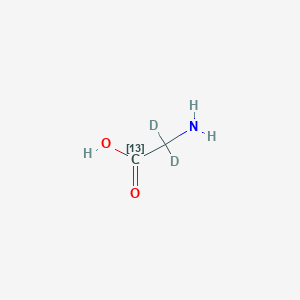
2-amino-2,2-dideuterioacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2,2-dideuterioacetic acid is a deuterated analog of glycine, where the hydrogen atoms at the alpha carbon are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,2-dideuterioacetic acid typically involves the deuteration of glycine. One common method is the exchange reaction of glycine with deuterium oxide (D₂O) under basic conditions. The reaction is usually carried out by dissolving glycine in D₂O and adding a base such as sodium hydroxide. The mixture is then heated to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product.
化学反応の分析
Types of Reactions
2-amino-2,2-dideuterioacetic acid can undergo various chemical reactions similar to those of glycine. These include:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or peptides.
科学的研究の応用
2-amino-2,2-dideuterioacetic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of 2-amino-2,2-dideuterioacetic acid involves its incorporation into biochemical pathways where it can replace glycine. The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities. The molecular targets and pathways involved are similar to those of glycine, but the deuterium substitution can lead to differences in reaction rates and product distributions.
類似化合物との比較
Similar Compounds
Glycine: The non-deuterated analog of 2-amino-2,2-dideuterioacetic acid.
2-amino-3,3-dideuterioacetic acid: Another deuterated analog with deuterium atoms at different positions.
2-amino-2,2-difluoroacetic acid: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to its deuterium substitution, which provides distinct isotopic properties. This makes it valuable for studies involving kinetic isotope effects and NMR spectroscopy. Its stability and similarity to glycine allow it to be used in various biochemical and industrial applications where isotopic labeling is required.
特性
分子式 |
C2H5NO2 |
|---|---|
分子量 |
78.072 g/mol |
IUPAC名 |
2-amino-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1 |
InChIキー |
DHMQDGOQFOQNFH-RJODLBAVSA-N |
異性体SMILES |
[2H]C([2H])([13C](=O)O)N |
正規SMILES |
C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




